molecular formula C6H5FN2S B13320370 2-Fluoropyridine-3-carbothioamide

2-Fluoropyridine-3-carbothioamide

Cat. No.: B13320370
M. Wt: 156.18 g/mol
InChI Key: HONRHGGKKLVQLB-UHFFFAOYSA-N
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Description

2-Fluoropyridine-3-carbothioamide is a useful research compound. Its molecular formula is C6H5FN2S and its molecular weight is 156.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoropyridine-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2S/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONRHGGKKLVQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Fluorinated Pyridine Scaffolds in Modern Chemical Biology and Drug Discovery

The pyridine (B92270) ring, a nitrogen-containing six-membered aromatic heterocycle, is a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. The introduction of a fluorine atom onto the pyridine scaffold can profoundly alter the molecule's physicochemical and biological properties. Fluorine's high electronegativity can influence the electron distribution within the pyridine ring, affecting its basicity, dipole moment, and susceptibility to metabolic pathways.

This strategic fluorination can lead to:

Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as enzymes and receptors, leading to increased potency and selectivity.

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the in vivo half-life of a drug molecule.

Modulated Lipophilicity: The introduction of fluorine can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Altered pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing the molecule's ionization state at physiological pH.

The unique properties imparted by fluorine have made fluorinated pyridine scaffolds highly sought-after in the design of novel therapeutic agents across various disease areas.

The Role of the Carbothioamide Functional Group in Medicinal Chemistry and Diverse Applications

The carbothioamide group, also known as a thioamide, is a sulfur analog of an amide. This functional group is a key pharmacophore in a wide array of biologically active compounds. The replacement of the amide oxygen with a sulfur atom leads to significant changes in the group's electronic and steric properties.

Key attributes of the carbothioamide functional group include:

Hydrogen Bonding Capabilities: The N-H protons and the sulfur atom can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological macromolecules.

Coordination with Metal Ions: The "soft" sulfur atom has a high affinity for various metal ions, making carbothioamide-containing compounds effective chelating agents. This property is exploited in the design of metal-based drugs and sensors.

Diverse Biological Activities: Carbothioamide derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

Synthetic Versatility: The carbothioamide group can be readily transformed into other functional groups, making it a valuable intermediate in organic synthesis.

An Overview of 2 Fluoropyridine 3 Carbothioamide: a Multifunctional Core Structure for Academic Investigation

2-Fluoropyridine-3-carbothioamide is a chemical entity that brings together the advantageous features of a fluorinated pyridine (B92270) ring and a carbothioamide functional group. Its structure suggests a high potential for diverse chemical transformations and biological applications, making it a compelling subject for academic and industrial research.

The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents. The carbothioamide group at the 3-position can participate in various chemical reactions and biological interactions. This dual functionality makes this compound a versatile building block for the synthesis of more complex molecules with tailored properties.

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its constituent parts suggest significant potential for investigation in areas such as:

Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents.

Materials Science: In the synthesis of functional polymers and coordination compounds.

Agrochemicals: As a lead structure for new pesticides and herbicides.

A plausible synthetic route to this compound involves the thionation of its amide analog, 2-Fluoropyridine-3-carboxamide. This reaction is commonly achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. The precursor, 2-Fluoropyridine-3-carboxamide, can be synthesized from commercially available starting materials.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₆H₅FN₂S156.18Not available
2-Fluoropyridine (B1216828)C₅H₄FN97.09372-48-5 sigmaaldrich.com
Pyridine-3-carbothioamideC₆H₆N₂S138.194621-66-3 scbt.combldpharm.com
2-Fluoropyridine-3-carboxamideC₆H₅FN₂O140.12364-22-7
3-Fluoropyridine-2-carboxamideC₆H₅FN₂O140.11152126-32-4 nih.gov
6-Fluoropyridine-3-carboxylic acidC₆H₄FNO₂141.10403-45-2 sigmaaldrich.com
5-Chloro-3-fluoropyridine-2-carboxamideC₆H₄ClFN₂O174.56207994-10-3
2-Fluoropyridine-3-boronic acidC₅H₅BFNO₂140.91Not available

Historical Context and Evolution of Research on Pyridine and Thioamide Derivatives

Direct Synthesis Strategies for the this compound Core

The most direct and common route to this compound relies on the chemical transformation of a readily available precursor, 2-fluoropyridine-3-carbonitrile.

Approaches from 2-Fluoropyridine-3-carbonitrile Precursors via Thioamidation Reactions

The conversion of a nitrile group to a thioamide is a well-established transformation in organic synthesis, and this method is the principal route for preparing this compound. The precursor, 2-fluoropyridine-3-carbonitrile, is a commercially available and versatile building block in the synthesis of various heterocyclic compounds. acs.orgossila.com

A prevalent method for this thioamidation involves the treatment of 2-fluoropyridine-3-carbonitrile with a source of hydrogen sulfide (B99878) in the presence of a base. A common combination is the use of hydrogen sulfide gas bubbled through a solution of the nitrile in a basic solvent system, such as a mixture of pyridine and triethylamine. This approach provides the desired thioamide in good yields.

Another powerful reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). acs.orgclockss.org This reagent is widely used for the thionation of carbonyl compounds and can also efficiently convert nitriles to thioamides. google.com The reaction is typically carried out by heating the nitrile with Lawesson's reagent in an inert solvent like toluene.

Reagent/ConditionsDescription
H₂S, Pyridine/TriethylamineA common and effective method for the direct thioamidation of nitriles.
Lawesson's Reagent, TolueneA versatile thionating agent that provides a reliable route to thioamides from nitriles. acs.orgclockss.org

Novel Synthetic Routes Involving Fluorination and Selective Thioamidation

While the direct thioamidation of 2-fluoropyridine-3-carbonitrile is the most straightforward approach, alternative strategies can be envisioned. These could involve a multi-step sequence where the fluorine atom is introduced at a later stage. For instance, one could start with a non-fluorinated pyridine-3-carbothioamide and introduce the fluorine atom via electrophilic or nucleophilic fluorination techniques. However, the reactivity of the thioamide group under such conditions would need to be carefully considered to avoid undesired side reactions.

Another potential route involves the synthesis of a pyridine derivative with a suitable leaving group at the 2-position, followed by a nucleophilic aromatic substitution with a fluoride (B91410) source, and subsequent thioamidation. nih.gov The development of facile routes to 2-fluoropyridines from pyridine N-oxides has also been reported, which could be adapted for the synthesis of the target compound. pearson.com

Derivatization and Functionalization of the this compound Scaffold

The this compound core presents multiple sites for further chemical modification, allowing for the generation of a diverse library of derivatives.

Modification at the Pyridine Ring System

The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). sci-hub.se This high reactivity is a cornerstone for the derivatization of the this compound scaffold. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine (B119429), highlighting the enhanced reactivity of the fluoro-substituent. sci-hub.se

A wide range of nucleophiles can be employed to displace the fluoride and introduce new functional groups. These include amines, alkoxides, and thiolates, leading to the corresponding 2-amino, 2-alkoxy, and 2-thioalkoxy pyridine derivatives. The reaction conditions for SNAr on 2-fluoropyridines are generally mild, which is advantageous when working with functionalized substrates. acs.org The use of microwave heating has been shown to dramatically decrease reaction times for SNAr reactions on halopyridines.

NucleophileProduct Type
Amines (R-NH₂)2-Aminopyridine derivatives
Alkoxides (R-O⁻)2-Alkoxypyridine derivatives
Thiolates (R-S⁻)2-Thioalkoxypyridine derivatives

One-pot syntheses of benzofuro[2,3-b]pyridines have been developed utilizing an intramolecular SNAr reaction of a 2-fluoropyridine derivative as a key step. acs.org This demonstrates the utility of the reactive C-F bond in constructing more complex fused heterocyclic systems.

Electrophilic aromatic substitution on the pyridine ring is generally more challenging compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The pyridine ring is considered a highly deactivated system towards electrophiles. sci-hub.se When such reactions do occur, they typically require harsh conditions and the substitution is directed to the 3- and 5-positions.

In the context of this compound, the presence of the electron-withdrawing fluorine and thioamide groups would further deactivate the ring towards electrophilic attack. Therefore, electrophilic aromatic substitution is not a commonly employed strategy for the direct functionalization of this scaffold. Any attempts at electrophilic substitution would likely require highly reactive electrophiles and carefully optimized conditions to achieve substitution at the available positions on the pyridine ring, primarily the 5-position.

Regioselective Functionalization Approaches (e.g., Minisci Reaction for Alkylation)

The Minisci reaction is a powerful tool for the direct C-H alkylation of electron-deficient N-heterocycles, such as pyridines. wikipedia.org This radical substitution reaction typically occurs under acidic conditions, where the protonated heterocycle reacts with nucleophilic carbon-centered radicals. wikipedia.org The regioselectivity of the Minisci reaction on substituted pyridines is influenced by both electronic and steric factors. For a substrate like this compound, the pyridine ring is activated towards radical attack due to the electron-withdrawing nature of the fluorine atom and the carbothioamide group.

In the case of 2-fluoropyridine derivatives, functionalization often occurs at the C-4 and C-6 positions. However, the presence of substituents can direct the incoming radical to a specific position. For instance, a blocking group strategy has been developed to achieve selective C-4 alkylation of pyridines. nih.govnih.gov This involves the formation of a pyridinium (B92312) species that directs the Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.govnih.gov While direct examples on this compound are not prevalent, the principles suggest that alkylation would likely occur at the C-4 or C-6 positions, with the precise outcome depending on the specific radical source and reaction conditions. researchgate.net Modern variations of the Minisci reaction utilize photoredox catalysis, expanding the scope of alkylating agents to include those derived from carboxylic acids, alcohols, and alkyl boronic acids. nih.govrsc.org

Table 1: Examples of Minisci-type Alkylation on Pyridine Scaffolds
Pyridine SubstrateAlkylating Agent SourceCatalyst/ConditionsPosition of AlkylationReference
PyridinePivalic AcidAgNO₃, (NH₄)₂S₂O₈, H₂SO₄C-2 wikipedia.org
PyridineAlkyl Boronic AcidsRu(bpy)₃Cl₂, AcetoxybenziodoxoleC-2/C-4 nih.gov
Pyridine with Maleate Blocking GroupCarboxylic AcidsAgNO₃, (NH₄)₂S₂O₈C-4 nih.govnih.gov
N-heteroarenesAliphatic AlcoholsPhotoredox Catalyst, BI-OAc- rsc.org

Transformations at the Carbothioamide Moiety

The carbothioamide group is a versatile functional handle that can undergo a variety of chemical transformations, providing a gateway to a wide array of heterocyclic systems and modified derivatives.

The carbothioamide moiety in this compound is a key precursor for the synthesis of fused heterocyclic systems. The sulfur and nitrogen atoms of the thioamide can act as nucleophiles to react with various electrophiles, leading to ring closure.

Thiazoles: Carbothioamides are well-known precursors for the synthesis of thiazole (B1198619) rings. For example, reaction with α-haloketones or other suitable 1,2-dielectrophiles can lead to the formation of fused thieno[2,3-b]pyridine (B153569) systems. A general synthesis of thiazole derivatives from carbothioamides has been reported, highlighting the utility of this transformation. researchgate.net

Pyrazoles: The synthesis of fused pyrazoles can be achieved through multi-component reactions. For instance, a one-pot methodology for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines involves the reaction of amino pyrazoles with enaminones or chalcones. nih.gov While not a direct cyclization of the carbothioamide itself, this demonstrates a strategy where a related pyridine derivative could be elaborated into a fused pyrazole (B372694) system.

Triazoles: The formation of fused triazole rings can be accomplished through various synthetic routes. One approach involves the oxidative cyclization of N-(2-thiophenyl) substituted triazoles to form benzo wikipedia.orgacs.orgthiazolo[2,3-c] acs.orgacs.orgnih.govtriazoles. nih.gov Another method describes the synthesis of 1,2,3-triazoles via the cycloaddition of azides with enol ethers or β-ketoesters. nih.govorganic-chemistry.org For this compound, conversion of the carbothioamide to a hydrazine (B178648) or a related intermediate could pave the way for subsequent cyclization to a fused triazole. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for synthesizing 1,2,3-triazoles. mdpi.com

Table 2: Examples of Cyclization Reactions Leading to Fused Heterocycles
Starting Material TypeReagentsResulting Fused HeterocycleReference
Carbothioamideα-HaloketoneThiazole researchgate.net
Amino Pyrazole, Enaminone/ChalconeK₂S₂O₈, NaXPyrazolo[1,5-a]pyrimidine nih.gov
N-(2-thiophenyl) substituted triazoleOxidizing AgentBenzo wikipedia.orgacs.orgthiazolo[2,3-c] acs.orgacs.orgnih.govtriazole nih.gov
Azide, β-KetoesterDBU, Cu(OTf)₂1,2,3-Triazole nih.gov

The sulfur atom of the carbothioamide group is susceptible to various chemical modifications, including oxidation and alkylation.

Oxidation: The sulfur atom can be oxidized to form a sulfoxide (B87167) or a sulfone. This transformation can be achieved using various oxidizing agents. For example, pyridine-N-oxides are synthesized by the oxidation of pyridines with peroxy acids. wikipedia.org While this applies to the pyridine nitrogen, similar principles of oxidation can be applied to the sulfur of the carbothioamide group, potentially altering the electronic properties and biological activity of the molecule.

S-Alkylation: The sulfur atom of the carbothioamide is nucleophilic and can be readily alkylated with alkyl halides or other electrophiles to form S-alkyl thioimidates. This modification is a common strategy in medicinal chemistry to modulate the properties of a molecule. For instance, N-alkylation of pyridine rings has been studied extensively, and similar alkylation strategies can be targeted at the sulfur atom of the carbothioamide. researchgate.net

Catalytic Approaches in the Synthesis of this compound Analogues

Catalytic methods, particularly those involving transition metals and organocatalysts, offer efficient and selective routes to synthesize analogues of this compound. organic-chemistry.org

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate, is a versatile method for creating C-C bonds. libretexts.org The 2-fluoro substituent on the pyridine ring can potentially act as a leaving group in such coupling reactions, allowing for the introduction of various aryl or alkyl groups at this position. nih.gov The stereoselective outcome of Suzuki-Miyaura couplings can be controlled by the choice of ligand on the palladium catalyst. beilstein-journals.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction can be used to introduce alkenyl groups onto the pyridine ring of this compound, provided a suitable halide is present on the ring. The Heck reaction has been successfully applied to the synthesis of fluorine-containing molecules. mdpi.com

Table 3: Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization
ReactionSubstratesCatalyst SystemBond FormedReference
Suzuki-Miyaura CouplingOrganoboron compound, Aryl/Vinyl HalidePd Catalyst, BaseC-C libretexts.orgbeilstein-journals.org
Heck ReactionUnsaturated Halide, AlkenePd Catalyst, BaseC-C (alkenyl) libretexts.orgwikipedia.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in synthetic chemistry. acs.orgnih.govnih.gov

Organocatalytic methods can be employed for various functional group transformations on pyridine derivatives. For example, photochemical organocatalytic functionalization of pyridines via pyridinyl radicals has been developed, offering a distinct regioselectivity compared to classical Minisci chemistry. acs.orgnih.govnih.gov These methods could potentially be applied to introduce functional groups to the pyridine ring of this compound. Furthermore, organocatalysis can be utilized in conjugate additions to synthesize β-amino acid derivatives, which could be relevant for modifying the carbothioamide side chain. wikipedia.org

Photoredox Catalysis in Fluorinated Pyridine Synthesis

Visible-light photoredox catalysis has become a powerful and versatile tool in organic synthesis, offering a green and efficient pathway for constructing complex molecules under mild conditions. mdpi.com This methodology is particularly effective for the synthesis of fluorinated pyridines, as it facilitates the generation of reactive radical intermediates that can participate in a variety of bond-forming reactions. mdpi.comacs.org

The core principle of photoredox catalysis involves the use of a photocatalyst, often an iridium or ruthenium complex, which absorbs visible light and enters an excited state. acs.org This excited catalyst can then engage in single-electron transfer (SET) processes with organic substrates to generate radical ions. In the context of fluorinated pyridine synthesis, this approach can be used to introduce fluorine or fluorinated alkyl groups onto the pyridine ring.

One common strategy involves the C-H functionalization of pyridine N-oxides. A photoredox catalytic approach has been developed for the regioselective C2- or C4-difluoroalkylation of pyridine N-oxides, providing an efficient method for incorporating the electrophilic difluoroacetate (B1230586) radical into the pyridine skeleton. tandfonline.com Another innovative method involves the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by fac-Ir(ppy)₃ under blue light irradiation, which subsequently undergoes condensation to form the 3-fluoropyridine (B146971) ring system. acs.org This reaction proceeds through the reduction of the iodoketone by the photoexcited iridium catalyst to generate a radical, which then adds to the enol ether. acs.org

Researchers have also developed a strategy based on the direct introduction of a photoredox-active group into a fluorinated substrate. nih.gov For instance, the addition of tetrafluoropyridine-4-thiol to difluorostyrenes creates sulfides that can be activated by visible light to generate fluoroalkyl radicals, which can then be used in various synthetic transformations. nih.gov These photoredox methods are valued for their operational simplicity, high functional group tolerance, and ability to be scaled up, which aligns with the goals of sustainable synthesis. acs.org

Table 1: Examples of Photoredox-Catalyzed Reactions for Fluorinated Pyridine Synthesis This table is interactive. You can sort and filter the data.

Photocatalyst Substrate(s) Reagent(s) Product Type Key Features Reference
fac-Ir(ppy)₃ α,α-difluoro-β-iodoketones, Silyl enol ethers Ammonium acetate 3-Fluoropyridines One-pot condensation; mild conditions with blue LED irradiation. acs.org
[Ir(ppy)₃] Pyridine N-oxides Ethyl 2-bromo-2,2-difluoroacetate C2/C4-Difluoroalkylated Pyridines Regioselective; nitrogen-atom activation strategy. tandfonline.com
9-Phenylacridine Difluorostyrenes, Tetrafluoropyridine-4-thiol Silyl enol ethers, Alkenes Difluorinated sulfides (radical precursors) Generates a photoredox-active group directly on the substrate. nih.gov

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance safety. The synthesis of fluorinated pyridines is an area where these principles have been successfully applied, moving away from harsh reagents and conditions.

Photoredox catalysis itself is a prime example of a green synthetic methodology. acs.org By using visible light as an energy source, it often allows reactions to be conducted at ambient temperature, reducing the energy consumption associated with high-temperature reactions. mdpi.comacs.org This approach frequently replaces toxic and hazardous reagents with more benign alternatives. For example, the use of widely available and cost-effective reagents like trifluoroacetic anhydride (B1165640) as a source of trifluoromethyl radicals under photoredox conditions showcases a move towards more sustainable chemical production. acs.org

Traditional methods for fluorination or the synthesis of pyridine rings often rely on stoichiometric use of heavy metals, strong acids or bases, and high temperatures, which can generate significant chemical waste and pose safety risks. nih.govacs.org For example, classical methods like the Balz–Schiemann reaction for introducing fluorine require the generation of diazonium salts, which can be unstable. acs.org

In contrast, sustainable protocols focus on several key areas:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic processes are inherently more atom-economical than stoichiometric ones.

Use of Safer Solvents: Replacing hazardous solvents like HMPA with greener alternatives. nih.govacs.org Many photoredox reactions can be performed in less toxic solvents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure using visible light, as opposed to energy-intensive high-temperature or microwave conditions. nih.govacs.org

Catalysis: Employing catalysts to carry out reactions with high selectivity and efficiency, thereby reducing byproducts and waste. Photoredox and other catalytic methods enable C-H functionalization, which is a highly desirable and atom-economical transformation. nih.govacs.org

Table 2: Comparison of Synthetic Approaches for Fluorinated Heterocycles

Feature Traditional Synthetic Methods Green/Sustainable Protocols
Energy Source High temperatures, microwave heating Visible light, ambient temperature
Reagents Often require strong bases/nucleophiles, potentially toxic reagents (e.g., HMPA) Photocatalysts, milder reagents, use of abundant feedstocks
Selectivity Can lead to mixtures of isomers, requiring extensive purification High regioselectivity often achieved through catalyst control
Atom Economy Can be low, especially in multi-step syntheses with stoichiometric reagents High, particularly in C-H functionalization and catalytic reactions
Process Multiple separate steps for functionalization and ring formation One-pot procedures, tandem reactions

| Reference | nih.govacs.org | mdpi.comacs.orgacs.org |

Electronic Properties and Intrinsic Reactivity Profiles of the Fluorinated Pyridine System

The presence and position of the fluorine atom significantly modulate the electronic characteristics and reactivity of the pyridine ring.

Influence of the Fluorine Atom on Pyridine Ring Reactivity and Electron Density

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) on the pyridine ring. nih.govquora.com This effect reduces the electron density of the ring, making it more susceptible to nucleophilic attack. nih.gov However, fluorine can also donate electron density back to the π-system of the ring through a resonance effect (+M effect), which involves the interaction of its lone pair electrons with the aromatic system. quora.comnih.govacs.org This dual influence creates a unique electronic environment.

Nucleophilic Aromatic Substitution (SNAr) Pathways and Selectivity

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing 2-fluoropyridines. nih.gov The high electronegativity of the fluorine atom makes the C2 position of the pyridine ring highly electrophilic and susceptible to attack by nucleophiles. acs.org The reaction generally proceeds through a two-step mechanism involving the formation of a Meisenheimer complex as a reaction intermediate. researchgate.net

The reactivity of halopyridines in SNAr reactions is often influenced by the nature of the halogen. For instance, 2-fluoropyridine reacts significantly faster than 2-chloropyridine with sodium ethoxide in ethanol (B145695). researchgate.netacs.org This enhanced reactivity is attributed to the superior ability of fluorine to stabilize the negative charge in the transition state leading to the Meisenheimer complex. acs.org

The position of other substituents on the pyridine ring can also influence the rate and selectivity of SNAr reactions. Electron-withdrawing groups generally enhance the reactivity, while electron-donating groups can have a deactivating effect. researchgate.net For instance, the presence of a trifluoromethyl (CF3) group, a strong electron-withdrawing group, increases the reactivity more than single halogen atoms. researchgate.netacs.org Conversely, substituents at the 3-position may introduce steric hindrance, potentially attenuating the inductive effect. researchgate.net In the case of 3-substituted pyridine N-oxides, fluorination occurs selectively at the position para to the existing substituent. acs.org

It is noteworthy that while 2-fluoropyridines are highly reactive towards SNAr, meta-substituted fluoropyridines are generally unreactive under typical photoredox catalysis conditions, though they can undergo thermal SNAr under acidic conditions. nih.gov

Table 1: Reactivity of Halopyridines in Nucleophilic Aromatic Substitution

Halopyridine Reactivity with Sodium Ethoxide Reference
2-Fluoropyridine 320 times faster than 2-chloropyridine researchgate.netacs.org
2-Chloropyridine Baseline researchgate.netacs.org

Analysis of HOMO-LUMO Gap and its Correlation with Reactivity

The reactivity of a molecule is closely related to its frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting chemical reactivity. researchgate.netacs.org A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

In the case of fluorinated pyridines, the introduction of fluorine atoms can significantly affect the energies of the HOMO and LUMO. The strong electron-withdrawing nature of fluorine tends to lower the energy of both the HOMO and LUMO. semanticscholar.org The precise effect on the HOMO-LUMO gap depends on the number and position of the fluorine atoms. researchgate.net

For instance, in some fluorinated systems, the LUMO energy correlates linearly with the Hammett substituent constant (σp) of the electron-withdrawing groups. semanticscholar.org The selection of the appropriate LUMO or LUMO+1 for correlation is critical, as in some chlorodiazines and chloropyridines, the LUMO+1 has a more significant lobe on the carbon atom undergoing substitution and is therefore more relevant for predicting reactivity. wuxibiology.com

Table 2: HOMO-LUMO Energies and Gaps for Selected Fluorinated Compounds

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Reference
5CzOCF3 -5.73 -1.41 4.32 semanticscholar.org
5CzCF3 -5.64 -1.61 4.03 semanticscholar.org
5CzSCF3 -5.66 -1.63 4.03 semanticscholar.org
5CzSF5 -5.65 -1.80 3.85 semanticscholar.org

Reaction Mechanisms of Carbothioamide Transformations

The carbothioamide group is a versatile functional group that can undergo various transformations, including cyclocondensation and tautomerization.

Cyclocondensation Reaction Mechanisms

Cyclocondensation reactions are important for the synthesis of various heterocyclic compounds. While specific studies on the cyclocondensation of this compound are not extensively detailed in the provided context, general principles of cyclocondensation involving carbothioamides can be inferred. These reactions typically involve the reaction of the carbothioamide with a bifunctional reagent, leading to the formation of a new ring system. The mechanism often involves nucleophilic attack by the sulfur or nitrogen atom of the carbothioamide, followed by condensation and cyclization. The specific pathway and the resulting product are highly dependent on the reaction conditions and the nature of the reacting partner. For example, pyrazolo[4,3-e] nih.govresearchgate.netscispace.comtriazines have been synthesized through a multi-step process involving cyclocondensation. nih.gov

Tautomerism (Thiol-Thione) and its Impact on Reactivity

Thioamides, including this compound, can exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). scispace.comnih.gov The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. scispace.comkuleuven.be

In general, the thione form is predominant for simple thioamides. scispace.com The stability of the thione tautomer is thought to be a factor in preventing spontaneous oxidation to disulfides, which may be relevant to the biological activity of some thioamide-containing compounds. ias.ac.in However, specific solvent interactions, particularly hydrogen bonding, can play a crucial role in stabilizing one tautomer over the other. kuleuven.be For instance, polar aprotic solvents can stabilize the thione form through hydrogen bonding with the N-H group. kuleuven.be

The tautomeric equilibrium has a significant impact on the reactivity of the carbothioamide group. The thiol form, with its nucleophilic sulfur atom, is often invoked to explain S-alkylation and S-acylation reactions. scispace.com Conversely, the thione form is important for reactions involving the nitrogen atom or the thiocarbonyl carbon. The presence of a free N-H moiety in the thione form can be essential for certain biological activities, such as the inhibition of lactoperoxidase. ias.ac.in In some metal complexes, the carbothioamide ligand can coordinate in either the keto-thione or the enol-thione form, and in some cases, can be deprotonated to coordinate in the keto-thiol form. ekb.eg

Chemo- and Regioselectivity in Synthetic Transformations

The presence of multiple reactive sites in this compound—namely the C-F bond susceptible to nucleophilic aromatic substitution (SNAr), the nitrogen atom of the pyridine ring, and the sulfur and nitrogen atoms of the carbothioamide group—presents both challenges and opportunities for selective chemical modifications.

The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic displacement. This is a consequence of the strong electron-withdrawing inductive effect of the fluorine atom and the resonance stabilization of the Meisenheimer intermediate formed during the SNAr reaction, facilitated by the ring nitrogen. Studies on related 2-fluoropyridines have shown that their reactions with nucleophiles are significantly faster than those of their 2-chloro counterparts. nih.gov For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the reaction of 2-chloropyridine. nih.gov This high reactivity allows for SNAr reactions to proceed under mild conditions, which is advantageous when dealing with complex molecules bearing sensitive functional groups. nih.gov

The regioselectivity of these transformations is predominantly at the C2 position. Nucleophilic attack at other positions of the pyridine ring is electronically disfavored. The carbothioamide group at the 3-position can influence the reactivity of the C-F bond. While it is primarily an electron-withdrawing group, its orientation and potential for intramolecular interactions can modulate the electrophilicity of the C2 carbon.

In synthetic applications, the selective substitution of the fluorine atom allows for the introduction of a wide range of functionalities. For example, derivatives of this compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, where the C-F bond can be selectively activated to form new carbon-carbon bonds. This approach has been used in the synthesis of complex heterocyclic systems.

The carbothioamide group itself can participate in various reactions. The sulfur atom is nucleophilic and can react with electrophiles. For instance, the reaction of pyridine-3-carbothioamide with methyl iodide in an alkaline medium has been reported, suggesting that the sulfur atom can be alkylated. nih.gov The nitrogen atom of the carbothioamide can also exhibit nucleophilic character, leading to cyclization reactions or the formation of N-substituted derivatives.

The chemoselectivity of reactions involving this compound is highly dependent on the nature of the reagent and the reaction conditions. Strong nucleophiles will preferentially attack the C2 position, leading to substitution of the fluorine atom. In contrast, reactions targeting the carbothioamide group, such as alkylation or acylation, would require specific conditions to avoid competing SNAr at the C2 position.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of 2-Fluoropyridine Derivatives

NucleophileProduct(s)Reaction ConditionsReference
NaOEt in EtOH2-EthoxypyridineNot specified nih.gov
Secondary Amine2-(Dialkylamino)pyridineNot specified nih.gov
Various Nucleophiles2-Substituted PyridinesMild conditions nih.gov

This table is illustrative and based on the general reactivity of 2-fluoropyridines. Specific data for this compound is limited in the provided search results.

Investigating the Stability and Degradation Pathways under Various Chemical Conditions

The stability of this compound is a critical factor for its synthesis, storage, and application, particularly in the context of drug development where understanding degradation is paramount. The molecule's stability is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents.

Hydrolytic Stability:

Under acidic conditions, the carbothioamide group is susceptible to hydrolysis, which would likely lead to the formation of 2-fluoropyridine-3-carboxylic acid or its corresponding amide. The reaction of related fluoro-amino acid amides has been shown to undergo hydrolysis under acidic conditions to yield the corresponding carboxylic acids. rsc.org The pyridine nitrogen can also be protonated in acidic media, which would further activate the ring towards nucleophilic attack, potentially accelerating the hydrolysis of the C-F bond, although this is generally less facile than the hydrolysis of the carbothioamide.

In basic media, the carbothioamide group is also prone to hydrolysis. The C-F bond's stability might also be compromised, especially at elevated temperatures, leading to the formation of 2-hydroxypyridine-3-carbothioamide.

Thermal Stability:

Degradation Products:

The potential degradation products of this compound under various conditions are summarized in the table below. The exact degradation pathway and the distribution of products would depend on the specific conditions employed.

Table 2: Potential Degradation Products of this compound

ConditionPotential Degradation Product(s)
Acidic Hydrolysis2-Fluoropyridine-3-carboxylic acid, 2-Fluoropyridine-3-carboxamide
Basic Hydrolysis2-Fluoropyridine-3-carboxylic acid, 2-Hydroxypyridine-3-carbothioamide
OxidationPyridine N-oxide derivatives, Sulfoxides, Sulfones
Reduction2-Fluoropyridine-3-methanamine

This table is predictive and based on the known reactivity of the functional groups present in the molecule.

Further experimental studies are required to fully elucidate the chemo- and regioselectivity of various synthetic transformations of this compound and to comprehensively map its stability and degradation profiles under a range of chemical conditions. Such studies would be invaluable for unlocking the full potential of this compound in various fields of chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for this compound is currently available in the searched scientific databases.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation

Specific chemical shifts (δ), coupling constants (J), and multiplicity data for the protons, carbons, and fluorine atom of this compound are not documented. For related compounds, such as 2-fluoropyridine, the fluorine atom induces characteristic shifts and splitting patterns in both ¹H and ¹³C NMR spectra, which would be anticipated in the target molecule. However, without experimental data, a precise analysis is not possible.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation

There are no published studies applying 2D NMR techniques to this compound. Such analyses, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be essential for unambiguously assigning proton and carbon signals and confirming the connectivity between the pyridine ring and the carbothioamide group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

The exact mass and fragmentation pattern of this compound under HRMS analysis have not been reported. This technique would be crucial for confirming the elemental composition and providing insights into the molecule's fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR absorption frequencies for this compound are not available. An IR spectrum would be expected to show characteristic bands for N-H stretching of the amide, C=S (thioamide) stretching, C-F stretching, and various aromatic C-H and C=C/C=N ring vibrations.

X-ray Crystallography for Solid-State Structure Determination

There are no published crystal structures for this compound. X-ray crystallography would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Advanced Spectroscopic Methods (e.g., UV-Vis) for Electronic Properties and Interactions

The electronic absorption properties of this compound, as would be determined by UV-Vis spectroscopy, are not documented. This analysis would provide information on the π-system and electronic transitions within the molecule.

Biological Activity and Mechanistic Insights in Vitro Studies

Anticancer Activity and Cellular Mechanisms (Non-Clinical)

Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a transmembrane tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. rsc.orgmdpi.com Inhibiting the VEGFR-2 signaling pathway is a major strategy in modern cancer therapy. rsc.org

The pyridine (B92270) scaffold, a core component of 2-Fluoropyridine-3-carbothioamide, is a key feature in many small-molecule VEGFR-2 inhibitors. nih.gov Numerous pyridine-derived compounds have been designed and synthesized to target the ATP-binding site of the VEGFR-2 kinase domain. rsc.orgnih.gov For instance, a series of novel pyridine derivatives demonstrated potent, dose-related inhibition of the VEGFR-2 enzyme, with some compounds exhibiting IC₅₀ values in the nanomolar range, comparable to the approved drug sorafenib (B1663141). nih.gov One potent derivative, compound 10 from a study, inhibited VEGFR-2 with an IC₅₀ value of 0.12 µM, which was nearly equipotent to sorafenib (IC₅₀ = 0.10 µM). nih.gov These findings underscore the potential of pyridine-based structures to function as effective VEGFR-2 inhibitors for anticancer applications.

Investigation of Cellular Signaling Pathway Modulation

The inhibition of receptor tyrosine kinases like VEGFR-2 directly impacts downstream cellular signaling pathways crucial for cancer cell proliferation and survival. Beyond direct kinase inhibition, pyridine derivatives have been shown to modulate other critical cellular pathways.

In one study, a novel pyridine derivative, compound H42 , was found to inhibit ovarian cancer cell proliferation by downregulating the expression of cyclin D1. nih.gov This effect was mediated through the regulation of Histone Deacetylase 6 (HDAC6). Specifically, H42 was shown to impact the HDAC6-mediated acetylation of Heat Shock Protein 90 (HSP90), a key chaperone protein involved in the stability and function of many oncogenic proteins. nih.gov This disruption of the HDAC6-HSP90 axis represents a distinct mechanism of signaling pathway modulation by a pyridine-based compound, leading to anticancer effects. nih.gov

Analysis of Apoptosis Induction Pathways (e.g., Flow Cytometry, RT-PCR, Immunoblotting)

Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Pyridine derivatives have been investigated for their ability to trigger this process in cancer cells through various molecular mechanisms.

Studies have employed a range of analytical techniques to elucidate these pathways. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptotic cells. In a study of thieno[2,3-d]pyrimidine (B153573) derivatives, a related heterocyclic structure, treatment of MCF-7 breast cancer cells with a lead compound resulted in a significant increase in both early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cell populations. nih.gov

Further mechanistic investigations have shown that these compounds can induce apoptosis by generating intracellular Reactive Oxygen Species (ROS) and causing DNA damage. nih.gov The accumulation of ROS can lead to oxidative stress and trigger mitochondrial-mediated apoptosis. mdpi.com This is often accompanied by changes in the expression of key apoptosis-regulating proteins. For example, treatment with pyridine derivatives has been shown to up-regulate the expression of pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards cell death. researchgate.netmdpi.com Western blot analysis has also confirmed the cleavage and activation of executioner caspases, such as caspase-3, and the cleavage of Poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis. nih.gov

Apoptosis Induction by a Thieno[2,3-d]pyrimidine Derivative (Compound 4) in MCF-7 Cells nih.gov
Cell PopulationControl (%)Treated (%)Fold Change
Early Apoptosis (AV+/PI−)3.808.732.3x
Late Apoptosis (AV+/PI+)2.7518.136.6x
Necrosis3.336.291.9x

Cell Cycle Perturbation Studies

Disruption of the cell cycle is another key mechanism through which anticancer agents inhibit tumor growth. Pyridine derivatives have been shown to cause cell cycle arrest at specific checkpoints, preventing cancer cells from dividing. nih.gov

Flow cytometry is the standard method for analyzing cell cycle distribution. In studies on a novel pyridine derivative (H42), treatment of ovarian cancer cells led to a significant arrest in the G0/G1 phase of the cell cycle. nih.gov This arrest was correlated with a concentration-dependent reduction in the protein levels of key cell cycle promoters, including cyclin D1, cyclin D3, Cyclin-Dependent Kinase 4 (CDK4), and CDK6. nih.gov Similarly, other studies on related heterocyclic compounds have demonstrated the ability to induce cell cycle arrest, which is often a prerequisite for apoptosis. researchgate.netnih.govmdpi.com For example, some 1,2,4-triazole-3-carboxamide derivatives were found to exert their antiproliferative effects primarily through the induction of cell cycle arrest. nih.goveurekaselect.com

Effect of Pyridine Derivative H42 on Cell Cycle Regulatory Proteins nih.gov
ProteinFunctionEffect of H42 Treatment
Cyclin D1G1/S transition promoterDownregulated
Cyclin D3G1/S transition promoterDownregulated
CDK4Cyclin D partner, G1 phase progressionDownregulated
CDK6Cyclin D partner, G1 phase progressionDownregulated

Anti-inflammatory Properties and Enzyme Inhibition (In Vitro)

The potential for this compound to modulate inflammatory pathways is a key area of scientific interest. However, specific data on its direct effects on key inflammatory mediators is not yet publicly available.

Cyclooxygenase (COX-1, COX-2) Inhibitory Activity

There is currently no published research detailing the in vitro inhibitory activity of this compound against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The determination of IC50 values, which would quantify the concentration of the compound required to inhibit 50% of the enzyme's activity, is essential to characterize its potential as a COX inhibitor. Such studies would be crucial in understanding whether the compound exhibits selective inhibition of COX-2, a desirable trait for anti-inflammatory agents with a potentially improved gastrointestinal safety profile.

Modulation of Other Inflammatory Mediators

Beyond the cyclooxygenase pathway, inflammation is a complex process involving a multitude of signaling molecules. The effect of this compound on other inflammatory mediators, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the lipoxygenase (LOX) pathway, which is responsible for the production of leukotrienes, remains to be elucidated. nih.govnih.gov Future in vitro studies using cell-based assays, such as lipopolysaccharide (LPS)-stimulated macrophages, would be necessary to screen for and quantify any modulatory effects on these crucial components of the inflammatory cascade.

Antimalarial Activity and Parasite Target Interaction

While direct studies on this compound are lacking, research on a closely related pyridine thioamide, thiopicolinamide 13i, offers intriguing possibilities. In a study evaluating a series of pyridine amides and thioamides, thiopicolinamide 13i demonstrated potent in vitro anti-proliferative activity against the intraerythrocytic stage of Plasmodium falciparum, the most virulent human malaria parasite. anu.edu.aunih.govnih.govanu.edu.au

The compound exhibited a submicromolar 50% inhibitory concentration (IC50) of 142 nM. anu.edu.aunih.gov Notably, it was equally effective against both chloroquine-sensitive and chloroquine-resistant strains of the parasite, suggesting a mechanism of action distinct from that of traditional quinoline-based antimalarials. anu.edu.aunih.govnih.gov Further investigation revealed that thiopicolinamide 13i does not inhibit β-hematin formation, parasite-mediated pH regulation, or the parasite's sodium-translocating ATPase (PfATP4). anu.edu.aunih.govnih.gov This has led researchers to hypothesize that this class of compounds may act on a novel parasitic target, a highly desirable attribute in the face of growing antimalarial drug resistance. anu.edu.aunih.govnih.govfrontiersin.org The specific molecular target within the parasite, however, is yet to be identified.

Protein-Ligand Interaction Studies (Non-Clinical)

The interaction of small molecules with specific proteins is fundamental to their biological function. Computational and experimental studies are vital to understand these interactions for this compound.

Binding Affinity to Key Enzymes and Receptors (e.g., Human Kinesin Eg5, Tyrosine Threonine Kinase (TTK))

Currently, there is no available data from non-clinical studies to quantify the binding affinity of this compound to key enzymes implicated in cellular processes and disease, such as Human Kinesin Eg5 and Tyrosine Threonine Kinase (TTK). nih.govnih.govnih.govnih.govresearchgate.netbohrium.comscilit.com Determining the dissociation constant (Kd) or inhibition constant (Ki) through techniques like surface plasmon resonance or isothermal titration calorimetry would be necessary to understand the strength and specificity of any potential interactions.

Investigation of Allosteric Modulation

Allosteric modulation, where a ligand binds to a site on a protein distinct from the active site to alter its function, is an increasingly important concept in drug discovery. nih.govnih.gov There have been no investigations to date to determine if this compound can act as an allosteric modulator of any protein targets. Future research could explore this possibility, as allosteric modulators can offer greater selectivity and a more nuanced control of protein function compared to traditional orthosteric ligands.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Information regarding the structure-activity relationship of this compound is not available in the reviewed scientific literature.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT is used to investigate the electronic structure of many-body systems, such as atoms and molecules, making it an ideal tool for characterizing novel compounds.

DFT calculations can provide a wealth of information about the fundamental properties of 2-Fluoropyridine-3-carbothioamide. By solving approximations of the Schrödinger equation, DFT can determine the molecule's optimized geometry, detailing bond lengths, bond angles, and dihedral angles with high accuracy. This structural information is the foundation for all further computational analysis.

Furthermore, DFT is instrumental in predicting spectroscopic properties. For instance, by calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. This computed spectrum can be a crucial tool for identifying the compound if it were synthesized and analyzed experimentally. Studies on related fluorinated pyridines have demonstrated that DFT calculations can verify and help assign experimental vibrational spectra with a high degree of agreement. nih.gov The presence of the fluorine atom and the carbothioamide group would be expected to produce characteristic vibrational modes that DFT could precisely predict.

Computational analysis can also map the electron density to reveal active sites for nucleophilic and electrophilic attack, offering clues about the molecule's chemical reactivity. nih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity and electronic properties.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the electron-withdrawing nature of the fluorine atom and the electronic properties of the carbothioamide and pyridine (B92270) systems would influence these energy levels.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These provide a more nuanced understanding than the HOMO-LUMO gap alone.

DescriptorFormulaInterpretation
Electronegativity (χ) χ = -(EHOMO + ELUMO) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness. Soft molecules are more reactive.
Global Electrophilicity Index (ω) ω = μ² / (2η)The ability of a molecule to act as an electrophile. (where μ is the chemical potential, μ ≈ -χ)

These descriptors, derived from DFT calculations, would allow for a quantitative comparison of this compound's reactivity with other known compounds, aiding in the prediction of its chemical behavior.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target.

For this compound, molecular docking could be used to predict how it might interact with the active site of a protein. The process involves placing the ligand in various conformations and positions within the binding pocket of the receptor and scoring these poses based on a scoring function. The score, typically expressed in kcal/mol, estimates the binding affinity, with more negative values indicating a stronger, more favorable interaction.

Studies on other pyridine carbothioamide derivatives have successfully used molecular docking to investigate their potential as enzyme inhibitors, for example, against urease. nih.gov In such a study involving this compound, the output would be a predicted binding pose and a docking score, indicating its potential as an inhibitor for a given target.

Beyond predicting affinity, docking simulations provide a detailed profile of the non-covalent interactions between the ligand and the protein. These interactions are crucial for stabilizing the ligand in the binding site. Key interaction types include:

Interaction TypeDescription
Hydrogen Bonds Formed between a hydrogen bond donor (e.g., the N-H of the carbothioamide) and an acceptor (e.g., a backbone carbonyl oxygen of the protein).
Hydrophobic Interactions Occur between nonpolar groups, such as the pyridine ring and hydrophobic amino acid residues (e.g., Valine, Leucine).
π-π Stacking An interaction between aromatic rings, such as the pyridine ring of the ligand and a phenylalanine or tyrosine residue in the protein.
Halogen Bonds A non-covalent interaction where the fluorine atom can act as a Lewis acid, interacting with a Lewis base on the protein.

By analyzing the docking results, researchers can identify "hotspots"—key amino acid residues that contribute most significantly to the binding energy. This information is invaluable for structure-based drug design, as it can guide modifications to the ligand to enhance its binding affinity and selectivity. The fluorine atom, in particular, can alter the electronic properties of the pyridine ring, influencing π-stacking interactions, and can also participate in hydrogen bonding or favorable electrostatic interactions. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For a predicted complex of this compound and a target protein from docking, an MD simulation would be the next step. The simulation, typically run for nanoseconds or longer, provides insights into the stability of the binding pose. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand over the course of the simulation. A stable RMSD value suggests that the protein's structure is not significantly perturbed by the ligand and that the ligand remains stably in the binding pocket.

Root Mean Square Fluctuation (RMSF): This is calculated for individual amino acid residues. It highlights which parts of the protein are flexible and which are rigid. High fluctuations in the binding site residues could indicate an unstable interaction with the ligand.

MD simulations can also be used to refine the binding poses obtained from docking and to calculate binding free energies with greater accuracy. In essence, MD simulations validate the stability of the interactions predicted by molecular docking, providing a more robust model of the ligand-receptor complex. nih.gov

Conformational Flexibility and Dynamic Interactions within Protein-Ligand Complexes

The conformational flexibility of a ligand and its target protein is crucial for the binding process. For pyridine-based ligands, the orientation of the pyridine ring and the carbothioamide group can significantly influence binding affinity. Molecular dynamics simulations of related pyridine derivatives have shown that these molecules can adopt various conformations within a protein's binding pocket. nih.gov The fluorine atom at the 2-position of the pyridine ring in this compound is expected to modulate its electronic properties and conformational preferences. rsc.org

Computational studies on fluorinated ligands suggest that fluorine can influence protein-ligand interactions through various mechanisms, including the formation of specific contacts and the modulation of the surrounding water network. nih.govnih.gov MD simulations can reveal the dynamic nature of these interactions, showing how the ligand and protein adapt to each other over time. For instance, in related systems, the pyridine nitrogen can act as a hydrogen bond acceptor, while the thioamide group can participate in both hydrogen bonding and hydrophobic interactions. mdpi.com The flexibility of the carbothioamide linker allows the molecule to orient itself optimally to form these key interactions.

Assessment of Protein-Ligand Complex Stability and Residue Deformability

The stability of a protein-ligand complex is a key determinant of a drug's efficacy. MD simulations are used to assess this stability by calculating metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex over time. For pyridine and thiophene-containing chalcones, MD simulations have shown that stable complexes exhibit RMSD values typically below 2 Å, indicating minimal structural changes upon ligand binding. nih.govnii.ac.jp

RMSF analysis helps to identify which residues in the protein become more or less flexible upon ligand binding. This can highlight key residues involved in the interaction and allosteric effects. In studies of related pyridine carboxamide derivatives, specific amino acid residues in the binding pocket show reduced fluctuation upon ligand binding, signifying their importance in stabilizing the complex. mdpi.com The fluorine atom in this compound could contribute to complex stability through specific interactions, such as halogen bonds or favorable electrostatic interactions, which can be quantified through computational analysis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For pyridine derivatives, 2D and 3D-QSAR studies have been successfully employed to build predictive models. chemrevlett.comrsc.org These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to develop mathematical equations that can predict the activity of new, unsynthesized compounds.

For a series of pyridine-3-carbonitriles, a statistically significant 2D-QSAR model was developed to predict their vasorelaxant activity. rsc.org Similarly, 3D-QSAR studies on pyrimido-isoquinolin-quinones have provided insights into the steric, electronic, and hydrogen-bond acceptor properties that influence antibacterial activity. nih.gov Although a specific QSAR model for this compound is not available, one could be developed by synthesizing and testing a series of related analogs. The descriptors in such a model would likely include those related to the electronic effect of the fluorine atom and the hydrogen bonding capacity of the carbothioamide group.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Parameters

The success of a drug candidate is highly dependent on its ADMET properties. In silico tools are widely used in the early stages of drug discovery to predict these properties, helping to identify and filter out compounds with unfavorable profiles. nih.gov

Permeability and Distribution Modeling

Permeability, often assessed by predicting Caco-2 permeability and human intestinal absorption (HIA), is crucial for oral bioavailability. For various pyridine and pyrimidine (B1678525) derivatives, in silico models have shown good predictive power for these parameters. plos.orggjpb.de For instance, studies on pyridine carboxamide and carbothioamide derivatives have predicted high gastrointestinal permeability. researchgate.net The lipophilicity, size, and hydrogen bonding capacity of this compound would be key inputs for these predictive models. The fluorine atom can increase lipophilicity, which may enhance membrane permeability.

Distribution parameters, such as plasma protein binding and blood-brain barrier (BBB) penetration, are also critical. In silico predictions for related heterocyclic compounds have been used to assess their potential to reach their target tissues. gjpb.de

Metabolic Stability Prediction

Metabolic stability is a key factor determining a drug's half-life and potential for drug-drug interactions. In silico methods can predict the sites of metabolism by cytochrome P450 enzymes. The pyridine ring is a common site of metabolism. The position of the fluorine atom in this compound could influence its metabolic profile, potentially blocking a site of metabolism and thereby increasing its stability. Predictions for related pyridine-containing compounds have been used to guide the design of more metabolically stable analogs. nih.gov

Table 1: Predicted ADMET Properties for a Representative Pyridine Carbothioamide Analog

PropertyPredicted Value/ClassificationReference
Human Intestinal AbsorptionHigh researchgate.net
Caco-2 PermeabilityHigh plos.org
Plasma Protein BindingModerate to High gjpb.de
BBB PenetrationLow to Moderate gjpb.de
CYP2D6 InhibitionLikely Inhibitor nih.gov
Ames MutagenicityNon-mutagenic nii.ac.jp

Note: This table is illustrative and based on data for related pyridine carbothioamide and heterocyclic compounds. The actual values for this compound would require specific in silico prediction.

Virtual Screening and Rational Design Strategies for New Ligands

Computational approaches are instrumental in discovering new ligands and optimizing lead compounds. Virtual screening, which involves docking large libraries of compounds into a target protein's binding site, can identify potential hits with novel scaffolds. For instance, in silico screening has been used to identify new pyridine-substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives as antimalarial agents. malariaworld.org

Rational design strategies leverage the structural information from protein-ligand complexes to modify a ligand to improve its potency and selectivity. For example, molecular modeling of thiophene-based ligands led to the rational design of more potent TRPV1 agonists by introducing specific substituents to enhance binding interactions. nih.gov In the context of this compound, understanding its binding mode would allow for the rational design of new derivatives. For example, if the fluorine atom is in a sterically crowded area, it might be replaced with a smaller group. Conversely, if it is in a position to form a favorable interaction, this could be exploited in the design of new analogs. The integration of molecular docking, MD simulations, and QSAR provides a powerful workflow for the rational design of next-generation inhibitors based on the this compound scaffold.

Advanced Applications and Material Science Perspectives

Ligand Design in Coordination Chemistry

The field of coordination chemistry benefits significantly from ligands that can form stable and functional metal complexes. The molecular architecture of 2-Fluoropyridine-3-carbothioamide, featuring both sulfur and nitrogen donor atoms, positions it as a compelling candidate for ligand design.

This compound and its derivatives are effective ligands for the formation of complexes with various transition metals, most notably palladium(II). The coordination typically occurs through the sulfur atom of the thiocarbamide group and the nitrogen atom of the pyridine (B92270) ring, creating a stable chelate structure.

The synthesis of these complexes often involves the reaction of a metal salt, such as palladium(II) chloride, with the carbothioamide ligand in a suitable solvent. nih.gov The resulting complexes, often with a square planar geometry around the metal center, are generally soluble in common organic solvents. nih.gov Research has demonstrated the synthesis of palladium(II) complexes from N-substituted pyridine-2-thiocarboxamide ligands, which are structurally analogous to the title compound. nih.gov Similarly, palladium(II) complexes with pyrimidine-2-thione ligands, which also contain a thiocarbamide fragment, have been synthesized and characterized, showing coordination of the palladium atom to the sulfur atoms. researchgate.net The presence of bulky substituents on the ligand can influence the properties and potential activity of the resulting metal complex. nih.gov

The synthesis of derivatives often begins with precursor molecules like 2-fluoropyridine (B1216828), which can undergo functionalization. nih.gov For instance, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carbothioamide derivatives have been synthesized, showcasing the utility of the 2-fluoropyridine moiety as a foundational element in constructing more complex, multidentate ligands. researchgate.net

Table 1: Examples of Metal Complexes with Related Thioamide Ligands

Metal CenterLigand TypeCoordination GeometryReference
Palladium(II)N-substituted pyridine-2-thiocarboxamideSquare Planar nih.gov
Palladium(II)Thiazine and Thiazoline derivativesSquare Planar nih.gov
Palladium(II)5-acetyl-6-methyl-4-(3-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-2-thioneDistorted Square Planar researchgate.net

This table is generated based on data from related structures to illustrate the coordination behavior.

Metal complexes derived from carbothioamide ligands have shown significant promise as catalysts in organic synthesis. In particular, palladium(II) complexes bearing these ligands are effective in carbon-carbon bond-forming reactions.

Research has shown that palladium(II) complexes with N-substituted pyridine-2-thiocarboxamide ligands exhibit high activity in Suzuki coupling reactions. nih.gov These catalysts are effective for the coupling of electronically deactivated aryl and heteroaryl bromides without the need for promoting additives or phase transfer agents, and they can operate under aerobic conditions. nih.gov The efficiency of these catalytic systems highlights the advantages of using such metallodrugs, where small amounts of a catalyst can turn over many substrate molecules, reducing waste and potential toxicity. nih.gov

The catalytic activity can be tuned by modifying the substituents on the pyridine ring of the ligand, which affects the electronic properties of the metal center. nih.gov The broader field of palladium catalysis often utilizes ligands with nitrogen and other donor atoms to achieve high conversions in cross-coupling reactions like the Heck and Suzuki reactions. trdizin.gov.tr The development of these catalytic systems is a key area of research, aiming to create more efficient, stable, and selective catalysts for synthesizing complex organic molecules. nih.gov

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. This compound is well-suited for this field due to its multiple hydrogen bonding sites and potential for π-π stacking interactions.

The carbothioamide group (-C(S)NH₂) in this compound is a potent hydrogen bonding unit. The N-H protons can act as hydrogen bond donors, while the sulfur atom and the pyridine nitrogen can act as acceptors. This functionality is analogous to the well-studied pyridine-amide systems, which are known to form a wide variety of predictable supramolecular structures. rsc.org

The predictable self-assembly behavior of pyridine-based amide and thioamide molecules allows for the design of complex, functional supramolecular architectures. rsc.org By controlling the intermolecular interactions, it is possible to create discrete molecular assemblies, polymers, and nanostructures. rsc.orgnih.gov

For example, pyridine-amide based ligands have been used to construct a diverse range of topologies that depend on the geometric requirements of a coordinating metal ion. rsc.org In a non-coordination context, the hydrogen bonding capabilities can be harnessed to create self-assembling systems. Research on complementary pyridine-based tricarboxamides has shown the formation of supramolecular copolymers with specific block microstructures. rsc.org Similarly, β-peptides modified with complementary recognition units can self-assemble into highly ordered hexameric bundles and rosette nanotubes, driven by hydrogen bonding and stacking. nih.govresearchgate.net These principles can be applied to this compound to design materials such as gels, liquid crystals, or porous frameworks with potential applications in sensing, separation, or catalysis.

Role in Radiopharmaceutical Development and Molecular Imaging

The presence of a fluorine atom makes this compound a molecule of significant interest for nuclear medicine, particularly for Positron Emission Tomography (PET). numberanalytics.commdpi.com

PET imaging relies on the detection of gamma rays emitted from the annihilation of positrons, which are released by specific radionuclides. researchgate.net Fluorine-18 (B77423) (¹⁸F) is an ideal radionuclide for this purpose due to its favorable physical properties, including a convenient half-life of 109.8 minutes and low positron energy, which allows for high-resolution imaging. nih.govnih.gov The most widely used PET radiopharmaceutical, 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), demonstrates the clinical success of ¹⁸F-labeled probes. nih.govnih.gov

The 2-fluoropyridine moiety is a key structural element for developing new ¹⁸F-labeled radiotracers. nih.gov A highly efficient method for radiosynthesis involves the nucleophilic heteroaromatic substitution of a leaving group at the ortho-position of the pyridine ring with no-carrier-added [¹⁸F]fluoride. nih.gov This makes precursors to this compound (e.g., a 2-chloro or 2-nitro derivative) ideal substrates for late-stage radiofluorination. This process allows for the efficient incorporation of ¹⁸F into the molecule just before its use, which is crucial given the radioisotope's short half-life.

The development of new methods for fluorination and radiofluorination is an active area of research. nih.govprinceton.edu These advancements facilitate the synthesis of a wide array of ¹⁸F-labeled bioactive molecules, which can be used to image and study various biological processes in vivo, from cancer metabolism to neurological disorders. numberanalytics.comnih.gov The ability to label a molecule like this compound or its derivatives with ¹⁸F opens the door to developing novel PET tracers for disease diagnosis and for monitoring therapeutic response in personalized medicine. mdpi.com

Design and Radiosynthesis of Fluorine-18 Labeled Radiotracers

The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a key feature for the introduction of the positron-emitting isotope fluorine-18 ([¹⁸F]), which is a favored radionuclide for PET imaging due to its optimal half-life and imaging characteristics. nih.govacs.org The radiosynthesis of a potential tracer based on this compound would likely involve the reaction of a suitable precursor, such as a 2-nitro or another leaving group-substituted pyridine-3-carbothioamide, with [¹⁸F]fluoride. The efficiency of this labeling step is crucial for producing radiotracers with the high specific activity required for sensitive in vivo imaging. nih.gov

The general strategy for producing [¹⁸F]fluoropyridines often involves nucleophilic heteroaromatic substitution on electron-deficient pyridine rings. nih.gov While specific studies on the radiosynthesis of [¹⁸F]this compound are not yet prevalent in the literature, the established methodologies for related 2-fluoropyridine compounds provide a strong foundation for its potential development. nih.govacs.org

Application in Imaging Specific Biomarkers (e.g., Alpha-Synuclein (B15492655) Fibrils)

The aggregation of alpha-synuclein (α-syn) fibrils is a pathological hallmark of several neurodegenerative diseases, including Parkinson's disease. mdpi.com The development of PET tracers capable of selectively binding to these aggregates is a major goal in neuroscience research to enable early diagnosis and monitor disease progression. mdpi.comalzforum.org

A hypothetical radiotracer derived from [¹⁸F]this compound could be designed to target α-syn fibrils. The carbothioamide group, with its hydrogen bonding capabilities and potential for further functionalization, could serve as a recognition moiety for the protein aggregates. The design of such a tracer would involve optimizing its structure to achieve high affinity and selectivity for α-syn over other protein aggregates like amyloid-beta and tau. mdpi.com While several PET tracers for α-syn are under development, there is still a critical need for agents with improved imaging properties. nih.govnih.govmtroyal.ca The unique electronic properties and structural versatility of a this compound-based scaffold could offer new avenues for designing such highly specific imaging agents.

Integration into Advanced Materials

The distinct electronic and coordination properties of this compound also position it as a valuable building block for the creation of advanced materials with novel functionalities.

Organic Electronics and Optoelectronic Devices

Fluorinated organic molecules are of significant interest in the field of organic electronics due to their unique properties, which include modified energy levels (HOMO and LUMO) and enhanced charge carrier mobility. rsc.org The introduction of fluorine atoms can improve the electron-injecting capabilities and oxidative stability of organic materials, making them suitable for use in devices like organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). rsc.org

The pyridine ring in this compound, being an electron-deficient system, combined with the electron-withdrawing fluorine atom, could contribute to favorable electronic properties for n-type or ambipolar semiconducting materials. rsc.org Theoretical studies on related pyridine-containing oligomers have shown that their structural and optoelectronic properties can be tuned for specific applications. rsc.orgresearchgate.net While direct experimental data on the electronic properties of this compound are scarce, its structure suggests potential as a component in the design of new organic electronic materials.

Polymer Chemistry and Polymer-Supported Reagents

The reactivity of the fluorine atom in 2-fluoropyridines makes them suitable for post-polymerization modification of polymers. A polymer containing pendant groups that can be displaced by a nucleophile could be functionalized using this compound. This would allow for the introduction of both the fluoropyridyl and the carbothioamide functionalities onto a polymer backbone, thereby tailoring the polymer's properties for specific applications.

Furthermore, the concept of polymer-supported reagents, where a reactive species is attached to a solid support for ease of separation and purification, is a well-established strategy in organic synthesis. cam.ac.ukslideshare.net A polymer functionalized with a derivative of this compound could potentially act as a scavenger or a reagent in multi-step synthetic sequences.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs can be tuned by modifying the organic linker. The use of fluorinated ligands in MOF synthesis can lead to materials with enhanced stability and specific affinities for certain molecules. rsc.orgresearchgate.netnih.govacs.orgpreveda.sk

The this compound molecule possesses two potential coordination sites: the pyridine nitrogen and the sulfur atom of the carbothioamide group. This dual-coordination capability makes it an interesting candidate as a linker for the construction of novel MOFs or coordination polymers. tandfonline.comnih.govwikipedia.orgresearchgate.net The presence of the fluorine atom could influence the framework's electronic properties and its interactions with guest molecules. Research on the coordination chemistry of pyridine-carboxamide and related ligands has demonstrated their versatility in forming a wide range of metal complexes with diverse structures and properties. tandfonline.comresearchgate.net The integration of the thioamide and fluorine functionalities within a single linker like this compound opens up possibilities for creating MOFs with unique catalytic, sensing, or separation capabilities.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 2-Fluoropyridine-3-carbothioamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting from pyridine precursors. For example:

Fluorination : Introduce fluorine at the 2-position via halogen exchange using agents like KF in polar aprotic solvents (e.g., DMF) at 80–120°C.

Thioamide Formation : React the fluorinated intermediate with a thiation reagent (e.g., Lawesson’s reagent or P4S10) under inert conditions.

  • Critical parameters include solvent choice (anhydrous THF or toluene), temperature control (60–80°C), and catalyst selection (e.g., Rh or Pd for cyclization steps in analogous compounds) .
    • Data Consideration : Monitor reaction progress via TLC or HPLC. Yields often range from 40–70% depending on purification methods (e.g., column chromatography vs. recrystallization).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • <sup>19</sup>F NMR : Identify fluorine chemical shifts (δ ≈ -120 to -140 ppm for aromatic fluorides).
  • <sup>1</sup>H NMR : Analyze coupling patterns (e.g., JH-F ≈ 8–12 Hz for ortho-fluorine protons).
  • IR Spectroscopy : Confirm thioamide C=S stretch (≈1250–1350 cm<sup>-1</sup>).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> for C6H4FN2S).
    • Validation : Cross-reference with crystallographic data (if available) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can computational modeling optimize the regioselectivity of fluorination in this compound synthesis?

  • Methodological Answer :

  • DFT Calculations : Model transition states to predict fluorination sites. Use software like Gaussian or ORCA to calculate activation energies for competing pathways (e.g., 2- vs. 4-fluorination).
  • Solvent Effects : Simulate solvent interactions (e.g., DMF vs. DMSO) to stabilize intermediates.
  • Case Study : Analogous studies on 3-fluoropyridines show that electron-withdrawing groups (e.g., thioamide) direct fluorination to the 2-position due to resonance effects .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC50 variability in kinase inhibition assays).

Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) and validate purity (>95% via HPLC).

Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups at the 5-position).

  • Example : Inconsistent cytotoxicity data may arise from differences in cell-line viability assays or metabolite interference .

Q. What strategies mitigate side reactions during thioamide functionalization in this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily shield the thioamide with Boc or Fmoc groups during cross-coupling reactions.
  • Catalytic Systems : Use Pd-XPhos complexes to suppress sulfur poisoning in Suzuki-Miyaura couplings.
  • Kinetic Control : Conduct reactions at lower temperatures (0–25°C) to favor mono-substitution over dimerization.
    • Evidence : Similar protocols for pyridine-3-carbothioamides show improved yields (up to 85%) when using Pd catalysts .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for this compound, and how can this be addressed?

  • Critical Factors :

  • Purification Methods : Silica gel impurities may degrade thioamides; use neutral alumina instead.
  • Moisture Sensitivity : Thioamide groups are prone to hydrolysis; ensure anhydrous conditions.
    • Resolution : Report detailed experimental logs (e.g., solvent batch, humidity levels) and validate results via independent replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.